molecular formula C8H9ClO B2402597 (2-Chloro-6-methylphenyl)methanol CAS No. 77206-89-4

(2-Chloro-6-methylphenyl)methanol

Cat. No. B2402597
CAS RN: 77206-89-4
M. Wt: 156.61
InChI Key: ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
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Description

“(2-Chloro-6-methylphenyl)methanol” is an aromatic compound . It is related to chloroacetic acid .


Synthesis Analysis

The synthesis of “(2-Chloro-6-methylphenyl)methanol” involves the reaction of 2-chloro-6-methylbenzoic acid with 1M BH3 in dry THF . There are also other methods of synthesis mentioned in patents and scientific articles .


Molecular Structure Analysis

The molecular formula of “(2-Chloro-6-methylphenyl)methanol” is C8H9ClO . The InChI code is 1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3 . The Canonical SMILES is CC1=C(C(=CC=C1)Cl)CO .

Scientific Research Applications

1. Synthesis and Chemical Reactions

(2-Chloro-6-methylphenyl)methanol has been studied in the context of chemical synthesis, particularly involving palladium-catalyzed reactions. For instance, a study by Sun, Sun, and Rao (2014) demonstrated its preparation through palladium catalyzed C-H halogenation reactions, highlighting advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014).

2. Material Science and Industrial Applications

In material science and industrial applications, (2-Chloro-6-methylphenyl)methanol-related compounds have been utilized. Dalena et al. (2018) discussed methanol as a building block for complex chemical structures and its role as a clean-burning fuel with a high octane number (Dalena et al., 2018). Additionally, Whitaker et al. (2017) engineered Escherichia coli for the biological conversion of methanol to specialty chemicals, demonstrating the utility of methanol-related compounds in biotechnological applications (Whitaker et al., 2017).

3. Photocyclization and Molecular Structure

Photocyclization reactions involving methanol and related compounds have also been studied. For example, Sakurai et al. (2003) investigated the photocyclization of aryl-substituted N-acyl-α-dehydroalanine derivatives in methanol, providing insights into regioselective formation of complex organic structures (Sakurai et al., 2003). Additionally, the crystal and molecular structure analysis of related compounds, such as the study by Lakshminarayana et al. (2009), contributes to the understanding of molecular interactions and synthesis (Lakshminarayana et al., 2009).

4. Environmental and Analytical Chemistry

The role of (2-Chloro-6-methylphenyl)methanol-related compounds in environmental and analytical chemistry has been explored. For instance, Baranowska and Wojciechowska (2012) developed a chromatographic method for determining substances used as disinfectant agents, including 4-chloro-3-methylphenol, highlighting the importance of these compounds in environmental studies (Baranowska & Wojciechowska, 2012).

Safety And Hazards

“(2-Chloro-6-methylphenyl)methanol” is a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(2-chloro-6-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIYFJNPRFWSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-methylphenyl)methanol

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-chloro-6-methylbenzaldehyde (6.11 g, 39.5 mmol) in THF(2): methanol(3) (30 ml) was added in portion NaBH4 (2.24 g, 59.28 mmol) at 0° C. under argon. The reaction mixture was stirred at the same temperature for 1.3 hours and then quenched with cold sat. NH4Cl solution, extracted with EtOAc, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography on a silica gel column (hex:ethyl acetate, 2:1) to give the title compound.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
2.24 g
Type
reactant
Reaction Step One
[Compound]
Name
methanol(3)
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ice cooling, 185 mg of sodium borohydride was added to a solution of 1.51 g of 2-chloro-6-methylbenzaldehyde in 15 ml of methanol, followed by stirring for 35 minutes. The reaction mixture was concentrated under reduced pressure and saturated aqueous ammonium chloride was added to the residue. The mixture was extracted with diethyl ether. The organic layer was washed with saturated aqueous sodium chloride and then dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated and the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 1.24 g of 2-chloro-6-methylbenzyl alcohol as colorless crystals.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 24 g of 2-chloro-6-methylbenzaldehyde [L. G. Humber, J. Med. Chem., 7, 826 (1964)] in 200 ml of methanol is cooled in an ice bath while 6.0 g of sodium borohydride is added in portions. After stirring overnight at room temperature, the mixture is concentrated to dryness and the residue is partitioned between water and ether. The organic layer is washed with dilute hydrochloric acid, dried, and concentrated to yield the crude product. Recrystallization from benzene/hexane gives 20.8 g of 2-chloro-6-methylbenzyl alcohol, mp 83°-86° C. in two crops.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
TC Bedard, JY Corey, LD Lange, NP Rath - Journal of organometallic …, 1991 - Elsevier
The generation of 9,10-dihydrosilaanthracenes with substituents on benzo ring carbons, specifically in the 4,5-positions adjacent to the methylene bridge, has been developed. Attempts …
Number of citations: 5 www.sciencedirect.com

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